molecular formula C8H9IO2 B3040853 (4-Iodo-3-methoxyphenyl)methanol CAS No. 244257-61-2

(4-Iodo-3-methoxyphenyl)methanol

Cat. No.: B3040853
CAS No.: 244257-61-2
M. Wt: 264.06 g/mol
InChI Key: HOPYAKZZCSYZBV-UHFFFAOYSA-N
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Description

(4-Iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methoxyphenyl)methanol typically involves the iodination of 3-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (4-Iodo-3-methoxyphenyl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: 4-Iodo-3-methoxybenzaldehyde or 4-Iodo-3-methoxybenzoic acid.

    Reduction: (4-Iodo-3-methoxyphenyl)methane.

    Substitution: 4-Azido-3-methoxyphenylmethanol.

Scientific Research Applications

(4-Iodo-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Medicine: Research into its potential as a radiolabeled compound for imaging and diagnostic purposes is ongoing.

    Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Iodo-3-methoxyphenyl)methanol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the iodine atom can facilitate the formation of reactive intermediates, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

    (4-Bromo-3-methoxyphenyl)methanol: Similar structure but with a bromine atom instead of iodine.

    (4-Chloro-3-methoxyphenyl)methanol: Contains a chlorine atom instead of iodine.

    (4-Fluoro-3-methoxyphenyl)methanol: Contains a fluorine atom instead of iodine.

Uniqueness: (4-Iodo-3-methoxyphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for use in radiolabeling applications. The larger atomic size and higher atomic number of iodine compared to other halogens also influence the compound’s physical and chemical properties, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

(4-iodo-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPYAKZZCSYZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244257-61-2
Record name 4-Iodo-3-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5 g (5.14 mmol) of methyl 4-iodo-3-methoxybenzoate was dissolved in 20 ml of ethanol. 10 ml of 1 N sodium hydroxide solution was added to the obtained solution, and they were stirred at room temperature overnight. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was dissolved in 20 ml of THF. 1.43 ml (10.3 mmol) of triethylamine and 0.54 ml (5.65 mmol) of ethyl chloroformate were added to the obtained solution, and they were stirred for one hour. The reaction mixture was filtered to obtain the precipitate. 380 mg (10.3 mmol) of sodium borohydride was added to the precipitate under cooling with ice, and they were stirred overnight. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
1.5 g
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reactant
Reaction Step One
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20 mL
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solvent
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10 mL
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reactant
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1.43 mL
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reactant
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0.54 mL
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reactant
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380 mg
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reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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